N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Description
N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and an alaninamide moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c1-10(19-25(21,22)13-5-2-11(17)3-6-13)16(20)18-12-4-7-14-15(8-12)24-9-23-14/h2-8,10,19H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCSLVCMVIAVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the fluorophenyl sulfonyl chloride. The alaninamide moiety is then introduced through a series of reactions, including amide bond formation. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been evaluated for its biological activity, including potential anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine and other benzodioxole-containing molecules. Compared to these compounds, N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is unique due to the presence of the fluorophenyl sulfonyl group, which may enhance its biological activity and specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
